6-Azauridine
Overview
Description
Azauridine, also known as 6-azauridine, is a purine nucleoside analogue with significant antitumor and antiviral properties. It has been studied extensively for its potential in treating various cancers and viral infections. Azauridine works by inhibiting DNA synthesis and inducing apoptosis in malignant cells .
Mechanism of Action
Target of Action
6-Azauridine (6-AZA) is a synthetic triazine analogue of uridine . It primarily targets uridine monophosphate synthase (UMPS) , a key enzyme in the pyrimidine biosynthesis pathway . It also interacts with other cellular targets such as AMPK and p53 .
Mode of Action
6-AZA inhibits de novo pyrimidine synthesis and DNA synthesis . It is converted intracellularly into mono, di, and triphosphate derivatives, which incorporate into RNA and inhibit protein synthesis . The compound’s interaction with AMPK and p53 triggers autophagy-mediated cell death .
Biochemical Pathways
6-AZA affects the pyrimidine biosynthesis pathway by inhibiting UMPS . This results in reduced formation of cellular nucleic acids . Additionally, 6-AZA activates autophagic flux through the activation of lysosomal function . The relationship between autophagy and cell death is dependent on cellular context, and both excessive and reduced levels of autophagy contribute to cell death .
Pharmacokinetics
It is known that 6-aza is a prodrug . Upon conversion to 6-aza-UMP, it inhibits UMPS . More studies are needed to fully understand the ADME properties of 6-AZA and their impact on its bioavailability.
Result of Action
6-AZA exhibits both antitumor and antiviral activities . It induces autophagy-mediated cell death in various human cancer cells . In some cells, 6-AZA treatment induces apoptosis, while in others it results in cell cycle arrest . The cytotoxicity associated with 6-AZA treatment could be linearly correlated to the degree of autophagy-mediated cell death .
Action Environment
For instance, the cellular context can influence the relationship between autophagy and cell death . More research is needed to understand how environmental factors influence the action, efficacy, and stability of 6-AZA.
Biochemical Analysis
Biochemical Properties
6-Azauridine plays a significant role in biochemical reactions by inhibiting the enzyme uridine monophosphate synthase (UMPS). This inhibition disrupts the pyrimidine biosynthesis pathway, leading to a decrease in cellular nucleic acid levels . Additionally, this compound interacts with various enzymes and proteins, including polymerases, which are essential for RNA synthesis. The compound’s triphosphate form is poorly tolerated by polymerases, but modifications such as conjugating a thiophene ring can enhance its incorporation into RNA constructs .
Cellular Effects
This compound induces autophagy-mediated cell death in various human cancer cells through a p53- and AMPK-dependent pathway . It activates autophagic flux by enhancing lysosomal function, leading to cytotoxicity in cancer cells. The compound also causes cell cycle arrest and apoptosis, depending on the cellular context . These effects highlight its potential as an antitumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the pyrimidine de novo synthesis pathway. It is converted to 6-aza-UMP, which inhibits UMPS, leading to a reduction in pyrimidine nucleotide levels . This inhibition disrupts nucleic acid metabolism, resulting in cytotoxicity and cell death. Additionally, this compound’s antitumor activity is mediated by autophagy and apoptosis pathways, involving key regulators such as p53 and AMPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable and can be incorporated into RNA constructs for biochemical assays . Long-term studies have shown that this compound can produce rapid and measurable clinical effects, particularly in leukemia
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has low toxicity and is well-tolerated at therapeutic doses . High doses can cause toxic effects, including adverse reactions in certain conditions such as rheumatoid arthritis . The compound’s efficacy and safety profile need to be carefully evaluated in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in the purine salvage pathway, where it acts as an inhibitor of purine-phosphoribosyltransferase . This inhibition affects the metabolism of purine nucleotides, leading to alterations in metabolic flux and nucleotide levels. The compound’s role in pyrimidine metabolism also contributes to its antitumor and antiviral activities.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that the uncharged form of this compound is efficiently transported into human lymphoblastoid cells . This transport mechanism is crucial for its cellular uptake and subsequent biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be incorporated into RNA constructs, where it localizes to specific subcellular compartments . This localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles, enhancing its efficacy in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azauridine can be synthesized through several methods. One common synthetic route involves the reaction of uridine with hydrazine to form 6-azauridine. The reaction typically occurs under mild conditions, with the use of solvents such as water or ethanol. The process involves the following steps:
Formation of Hydrazone: Uridine reacts with hydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of azuridine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Azauridine undergoes several types of chemical reactions, including:
Oxidation: Azauridine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert azuridine into its reduced forms.
Substitution: Nucleophilic substitution reactions can modify the azuridine molecule by replacing specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Azauridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, including DNA synthesis and apoptosis.
Medicine: Investigated for its potential in treating cancers, viral infections, and other diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Azauridine is unique among purine nucleoside analogues due to its specific mechanism of action and broad spectrum of activity. Similar compounds include:
Fluorouracil: Another nucleoside analogue used in cancer treatment.
Cytarabine: A nucleoside analogue with antiviral and anticancer properties.
Gemcitabine: Known for its use in chemotherapy.
Compared to these compounds, azuridine has distinct advantages in terms of its specific targeting of DNA synthesis enzymes and its ability to induce apoptosis in a wide range of malignant cells .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXSYVWAUAUWLD-SHUUEZRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960091 | |
Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in water | |
Record name | SID8139884 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 6-AZAURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
6-Azauridine (AzUrd) is a broad-spectrum antimetabolite that inhibits both DNA and RNA virus multiplication. Prior work indicated that several AzUrd-sensitive viruses induced an increase in the level of uridine kinase, and this might explain the selective activity of AzUrd on such viruses. Present studies compared AzUrd sensitive and resistant viruses with respect to their orotic acid pathways by labeling cells with [14C]-orotic acid during the latent period of viral infection. No differences were detected by this method with either vaccinia, Newcastle disease, or vesicular stomatitis viruses. AzUrd inhibits transport of orotic acid into the cell by 30%, while incorporation of orotic acid into cellular RNA is inhibited by 50% (taking into consideration the 30% already noted) when the highest concentration of antimetabolite is used. This suggests that, in addition to blocking orotidylic acid decarboxylase, AzUrd may act on some other site (sites) of action in the inhibition of virus multiplication., ... pyrazofurin and 6-azauridine, two nucleoside analogues that are assumed to interfere with OMP decarboxylase, another enzyme involved in the biosynthesis of pyrimidine ribonucleotides, potentiate the cytocidal activity of Ce-Cyd., Azacitidine is readily deaminated to azauridine and further degraded. It is incorporated into DNA and alters gene expression. ... Azacitidine causes hypomethylation of DNA both in vivo and in vitro. | |
Record name | 6-AZAURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ether, ethanol | |
CAS No. |
54-25-1 | |
Record name | 6-Azauridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azauridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(β-D-ribofuranosyl)-1,2,4-triazine-3,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-AZAURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVB29RCPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-AZAURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C | |
Record name | 6-AZAURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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